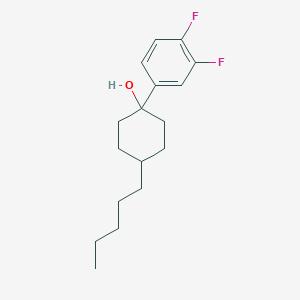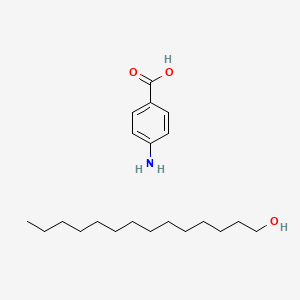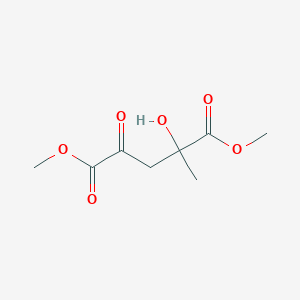
Dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate is an organic compound with the molecular formula C8H12O6. It is a derivative of pentanedioic acid and features both ester and ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-2-methyl-4-oxopentanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality product.
化学反応の分析
Types of Reactions
Dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-methyl-4-oxopentanedioic acid.
Reduction: Formation of 2-hydroxy-2-methyl-4-hydroxypentanedioate.
Substitution: Formation of various esters or amides depending on the nucleophile used.
科学的研究の応用
Dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
作用機序
The mechanism of action of dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate involves its interaction with various molecular targets. The hydroxyl and ketone groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity and affect metabolic pathways.
類似化合物との比較
Similar Compounds
Dimethyl 2-oxopentanedioate: Lacks the hydroxyl group, resulting in different reactivity and applications.
Diethyl 2-hydroxy-2-methyl-4-oxopentanedioate: Similar structure but with ethyl ester groups instead of methyl, affecting its physical properties and reactivity.
Uniqueness
Dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate is unique due to the presence of both hydroxyl and ketone functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various chemical transformations and applications.
特性
CAS番号 |
113548-35-9 |
|---|---|
分子式 |
C8H12O6 |
分子量 |
204.18 g/mol |
IUPAC名 |
dimethyl 2-hydroxy-2-methyl-4-oxopentanedioate |
InChI |
InChI=1S/C8H12O6/c1-8(12,7(11)14-3)4-5(9)6(10)13-2/h12H,4H2,1-3H3 |
InChIキー |
PTQHXLYDBFDMNP-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)C(=O)OC)(C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


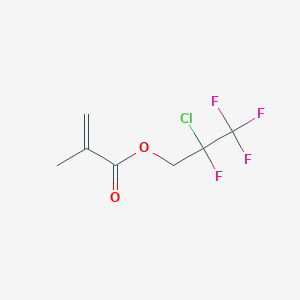
![6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine](/img/structure/B14316741.png)
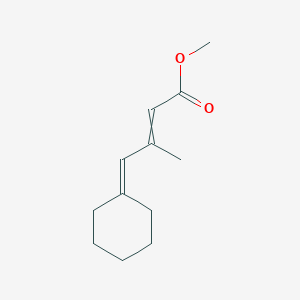
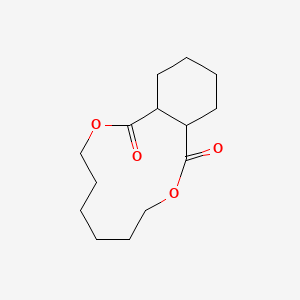
![S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate](/img/structure/B14316755.png)
![Ethyl [(furan-2-yl)methanesulfonyl]acetate](/img/structure/B14316764.png)
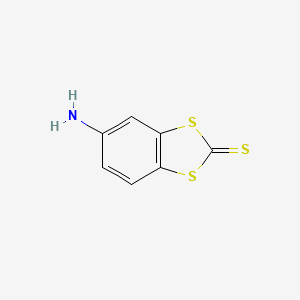
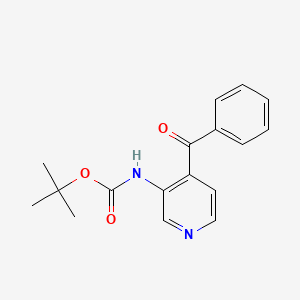
![1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14316775.png)
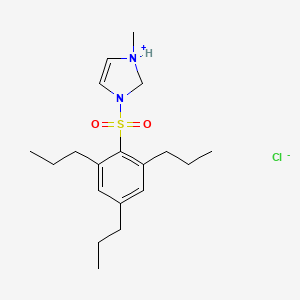
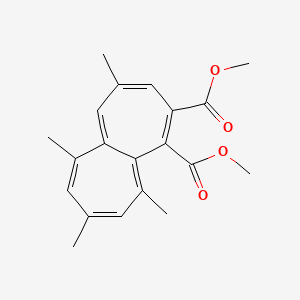
![3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid](/img/structure/B14316787.png)
